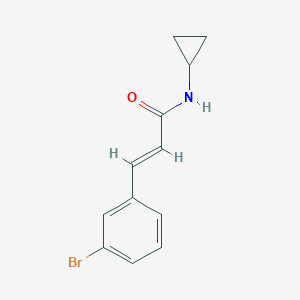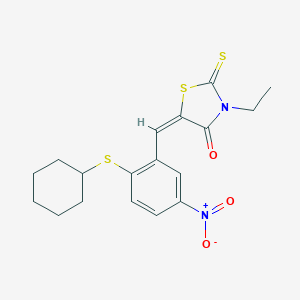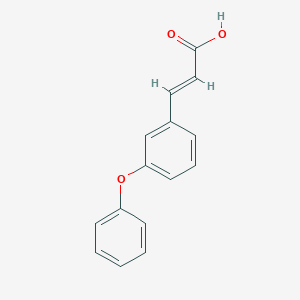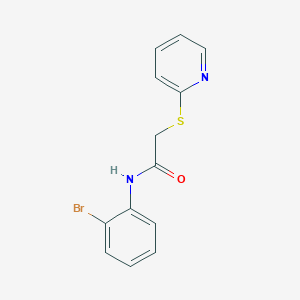![molecular formula C20H12Cl2O3S B371370 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 329702-32-1](/img/structure/B371370.png)
4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate” is a chemical compound with the molecular formula C20H12Cl2O3S . It has a molecular weight of 403.279 .
Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 581.5±50.0 °C at 760 mmHg . The melting point and MSDS are not available .Scientific Research Applications
Synthesis and Structural Analysis
The research on chalcone derivatives, including compounds related to 4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate, has focused on their synthesis and structural characterization. Salian et al. (2018) synthesized chalcone derivatives and analyzed them using techniques such as FT-IR, elemental analysis, and X-ray diffraction. The compounds exhibited intra-molecular hydrogen bonding and weak intermolecular interactions, highlighting their potential for further chemical applications (Salian et al., 2018).
Polymer Synthesis and Properties
Polythiophenes containing azobenzene moieties, which are structurally related to the compound of interest, have been synthesized and characterized for their thermal, optical, and electrochemical properties. Tapia et al. (2010) focused on the synthesis of novel copolymers, revealing their potential in material science applications (Tapia et al., 2010).
Antipathogenic Activity
Research by Limban et al. (2011) on thiourea derivatives, which share structural features with this compound, demonstrated significant antipathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research opens avenues for the development of new antimicrobial agents (Limban et al., 2011).
Spectroscopic Analysis and Biological Activity
Viji et al. (2020) characterized similar compounds using quantum chemical methods and vibrational spectral techniques. Their research also included screening for antimicrobial activity, indicating a broader scope of biological applications for these types of compounds (Viji et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities .
Properties
IUPAC Name |
[4-[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O3S/c21-16-9-6-14(12-17(16)22)18(23)10-5-13-3-7-15(8-4-13)25-20(24)19-2-1-11-26-19/h1-12H/b10-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLPVQYJXAECC-BJMVGYQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)



![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B371304.png)
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)


![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
